Fluacizine

Description

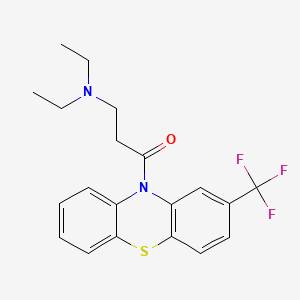

Structure

2D Structure

3D Structure

Properties

CAS No. |

30223-48-4 |

|---|---|

Molecular Formula |

C20H21F3N2OS |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

3-(diethylamino)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |

InChI |

InChI=1S/C20H21F3N2OS/c1-3-24(4-2)12-11-19(26)25-15-7-5-6-8-17(15)27-18-10-9-14(13-16(18)25)20(21,22)23/h5-10,13H,3-4,11-12H2,1-2H3 |

InChI Key |

VHEOUJNDDFHPGJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |

Canonical SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |

Other CAS No. |

30223-48-4 |

Related CAS |

27312-93-2 (mono-hydrochloride) |

Synonyms |

10-(beta-diethylaminopropionyl)-2-trifluoromethylphenothiazine fluoracizine fluoracizine monohydrochloride ftoracizin ftoratsizin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Fluacizine

Foundational Synthetic Routes and Precursors

Early synthetic approaches to fluacizine and related phenothiazine (B1677639) derivatives involved the construction of the tricyclic phenothiazine ring system and the subsequent introduction of the side chain. A common strategy for synthesizing phenothiazines involves the cyclization of appropriately substituted diphenyl sulfides. wikidoc.org

For this compound, a key precursor is likely a phenothiazine derivative substituted with a trifluoromethyl group at the 2-position. The diethylaminopropan-1-one side chain is then attached to the nitrogen atom of the phenothiazine ring. Patents from the early 1970s describe synthetic routes for this compound, indicating that foundational methods were established during this period. wikimedia.org These early methods often involved reactions such as alkylation and ring closure to form the phenothiazine core, followed by acylation with a suitable acyl halide containing the diethylamino group.

Contemporary Synthetic Approaches and Innovations

While information on recent, innovative synthetic approaches specifically for this compound is limited in the search results, contemporary organic synthesis offers various methodologies that could potentially be applied or represent advancements over historical routes. Modern techniques often focus on improving yields, reducing reaction steps, utilizing milder conditions, and employing more environmentally friendly reagents.

Radiosynthesis and Isotopic Labeling for Research Tracer Applications

Isotopic labeling is a crucial technique in research for tracing the metabolic fate and distribution of compounds. nih.govnih.gov This involves replacing one or more atoms in a molecule with an isotope of the same element, such as stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), or radioisotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). nih.gov

For this compound, radiosynthesis or isotopic labeling would be valuable for pharmacokinetic and metabolic studies. By incorporating an isotopic label, researchers can track the absorption, distribution, metabolism, and excretion of this compound in biological systems using techniques like mass spectrometry or scintillation counting. nih.govnih.gov While the provided results mention isotopic labeling in the context of drug development and metabolic research generally , and the potential use of positron-emitting isotopes like ¹¹C, ¹⁸F, ¹⁵O, and ¹³N for Positron Emission Tomography (PET) imaging googleapis.com, there are no specific details on the radiosynthesis or isotopic labeling of this compound itself in the search results. The trifluoromethyl group in this compound contains fluorine atoms, which could potentially be targets for labeling with ¹⁸F for PET imaging, although this is not explicitly mentioned.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a lead compound like this compound are common strategies in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved properties. nih.gov This involves making systematic modifications to the chemical structure of this compound and evaluating the resulting compounds for changes in activity.

This compound is a phenothiazine derivative, and modifications to the phenothiazine core or the attached side chain can lead to a wide range of analogues. researchgate.net Changes could include altering the substituents on the phenothiazine rings, modifying the length or structure of the linker chain, or varying the terminal amino group. The provided search results list this compound alongside other phenothiazine derivatives such as chloracizine, fluphenazine (B1673473), mesoridazine, and thioridazine, highlighting the structural space within this class of compounds. wikipedia.orgwikidoc.orgwikidoc.orgwikidoc.orgwikidoc.orgwikidoc.orgijnrd.orgwikidoc.org The synthesis of fluphenazine analogues, for instance, has involved introducing new substituents on the phenothiazine ring and altering the side chain length and terminal amine. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations aim to understand how variations in chemical structure correlate with biological activity. By synthesizing and testing a series of this compound analogues, researchers can identify which parts of the molecule are essential for its activity and which modifications are tolerated or lead to altered activity profiles. nih.gov

Although detailed SAR data specifically for this compound is not extensively provided in the search results, its classification as a norepinephrine (B1679862) reuptake inhibitor, antihistamine, and anticholinergic wikipedia.org suggests that SAR studies would likely focus on how structural changes influence these specific pharmacological activities. For example, modifications to the diethylamino group or the propanone linker might affect its interaction with neurotransmitter transporters or receptors. Changes to the trifluoromethyl group or other substituents on the phenothiazine core could influence properties like lipophilicity, metabolism, or interactions with target proteins. The fact that this compound is the trifluoromethyl analogue of chloracizine wikipedia.orghodoodo.com implies that the introduction of the trifluoromethyl group leads to different pharmacological properties compared to chloracizine, which is described as a vasodilator who.intwho.int. This structural difference and resulting change in activity would be a key point in SAR analysis.

Mechanistic Investigations and Biochemical Interactions of Fluacizine in Vitro and Non Human in Vivo Models

Ligand-Receptor Binding and Selectivity Profiling

Fluacizine is recognized for its interactions with several key receptors and transporters within the nervous system. Its binding profile contributes to its observed pharmacological effects in preclinical models.

Norepinephrine (B1679862) Reuptake Inhibition Mechanisms

This compound is known to act as a norepinephrine reuptake inhibitor. wikipedia.org This mechanism involves blocking the reabsorption of norepinephrine by presynaptic neurons, leading to increased concentrations of norepinephrine in the synaptic cleft. Elevated synaptic norepinephrine levels can enhance noradrenergic neurotransmission. ncats.ioclevelandclinic.orgmayoclinic.org Research dating back to the 1970s investigated the effect of this compound on the uptake of exogenous noradrenaline in isolated rat vas deferens, providing early evidence of this inhibitory action. wikipedia.org

Histamine (B1213489) H1 Receptor Antagonism

This compound also exhibits activity as an antihistamine. wikipedia.org Specifically, it is categorized as an antagonist at the histamine H1 receptor. wikipedia.org H1 receptor antagonists interfere with the action of histamine at the H1 receptor, which is involved in mediating various physiological responses, including those associated with allergic reactions. wikipedia.org

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The compound is characterized by anticholinergic properties, functioning as a muscarinic acetylcholine receptor antagonist. wikipedia.orgwikipedia.org Muscarinic antagonists block the activity of acetylcholine at muscarinic receptors, thereby reducing the activation of the parasympathetic nervous system and affecting signaling in both the central and peripheral nervous systems. wikipedia.orgnih.gov

Modulation of Dopaminergic System Responses in Preclinical Models

Studies in non-human in vivo models have indicated that this compound can modulate responses related to the dopaminergic system. This compound has been observed to reverse catalepsy and extrapyramidal symptoms induced by antidopaminergic agents, such as antipsychotics, reserpine (B192253), and tetrabenazine. wikipedia.org Furthermore, it has been shown to potentiate amphetamine-induced stereotypy. wikipedia.org These effects suggest an interaction with dopaminergic pathways, although the precise mechanisms underlying these modulatory actions, such as specific receptor subtypes or transporters involved, require further detailed investigation. The dopaminergic system plays a crucial role in motor control, motivation, and reward, and its modulation can significantly impact behavior in preclinical models. mdpi.comresearchgate.netfrontiersin.org

Cellular and Subcellular Modulatory Effects

Investigations into the cellular and subcellular effects of this compound explore how its interactions at the receptor and transporter level translate into changes within cells.

Influence on Key Intracellular Signaling Pathways

The binding of ligands like this compound to G-protein coupled receptors, such as muscarinic receptors and potentially others, can trigger intracellular signaling cascades. tandfonline.com While specific detailed data on this compound's direct influence on defined intracellular signaling pathways is limited in the provided context, its known interactions with receptors linked to G proteins imply downstream effects on various intracellular processes. Additionally, as a phenothiazine (B1677639) derivative, this compound may share some properties with other compounds in this class, such as the potential to interact with proteins like calmodulin, which is involved in regulating numerous intracellular signaling pathways and cellular functions. ijnrd.org Further research is needed to fully delineate the specific intracellular and subcellular modulatory effects of this compound.

Reversal of Antidopaminergic Agent-Induced Catalepsy in Animal Models

This compound has been shown to reverse catalepsy induced by various antidopaminergic agents in animal models. wikipedia.org Catalepsy, a state characterized by a waxy rigidity of the limbs, is often induced by drugs that block dopamine (B1211576) receptors, such as typical antipsychotics (e.g., haloperidol (B65202) and chlorpromazine) or dopamine-depleting agents (e.g., reserpine and tetrabenazine). wikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comwikipedia.org The ability of this compound to counteract this effect suggests an interaction with dopaminergic pathways, potentially by influencing dopamine availability or signaling, although its primary mechanism is reported to be norepinephrine reuptake inhibition, antihistamine, and anticholinergic activity. wikipedia.org

Data from studies investigating the effects of this compound on catalepsy induced by antidopaminergic agents in animal models could be presented in a table format to show the agents used and the observed effects of this compound. However, specific quantitative data (doses, percentage reversal) were not consistently available across the search results to create a detailed table.

Potentiation of Amphetamine-Induced Stereotypy in Animal Models

Enzymatic Interactions and Influence on Metabolic Pathways (Non-Human Contexts)

Investigations into the enzymatic interactions and influence of this compound on metabolic pathways in non-human contexts are crucial for understanding its pharmacokinetic profile and potential for drug interactions. eolss.netwikipedia.org Xenobiotic metabolism, the process by which organisms metabolize foreign compounds, is primarily carried out by enzymatic systems, particularly cytochrome P450 (CYP) enzymes. eolss.netwikipedia.orgunl.ptnih.gov

Studies on the xenobiotic metabolism of this compound in non-human models would involve identifying the enzymes responsible for its biotransformation and the resulting metabolites. eolss.netwikipedia.orgnih.gov In vitro methods using liver microsomes or hepatocytes from relevant animal species, as well as in vivo studies in animal models, can provide information on metabolic pathways and clearance. eolss.netnih.govijrpc.comgoogle.com Understanding how this compound is metabolized and whether it inhibits or induces drug-metabolizing enzymes is important for predicting potential interactions with other co-administered compounds in non-human systems. eolss.netwikipedia.org While the general importance of xenobiotic metabolism studies in drug development is highlighted in the search results, specific details regarding the enzymatic metabolism of this compound itself in non-human contexts were not extensively provided. eolss.netwikipedia.orgnih.gov

Advanced Analytical Methodologies for Fluacizine Research

Spectroscopic Characterization and Quantification

Spectroscopic methods probe the interaction of electromagnetic radiation with a substance, yielding information about its structure and concentration.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Detection and Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantitative determination of compounds that absorb light in the UV-Vis region of the spectrum. For fluacizine, UV-spectrophotometric detection and determination have been performed in phosphate (B84403) buffer solution. A specific wavelength of 256 nm has been reported for the detection and determination of this compound using this method. researchgate.net UV-Vis spectroscopy can be used for the quantitative determination of this compound in various solutions, biological materials, and air. researchgate.net

Chromatographic Separation and Identification Techniques

Chromatographic techniques are essential for separating components within a mixture, allowing for the isolation, identification, and quantification of individual substances like this compound.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple yet effective chromatographic technique used for the identification and separation of compounds based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). Identification techniques for this compound have been elaborated using TLC. researchgate.netresearchgate.net Chromatographic analysis of this compound using TLC has been conducted with different solvent systems. researchgate.netresearchgate.net

Key parameters and findings from TLC analysis of this compound include:

Necessary interval for chromatogram development: 35 minutes. researchgate.netresearchgate.net

Detection limit: 1 mg. researchgate.netresearchgate.net

Disappearance of spots on plates: Occurs within 30-40 minutes. researchgate.netresearchgate.net

Rf value: Depends on the purity and qualification of the solvents used. researchgate.netresearchgate.net

TLC analysis of this compound has been reported using two solvent systems:

Methanol (B129727) – ammonia (B1221849) researchgate.netresearchgate.netresearchgate.net

Benzene (B151609) – methanol – acetic acid researchgate.netresearchgate.netresearchgate.net

TLC can also be used as an assay method, sometimes coupled with visualization techniques like UV light (254 nm) or staining, to monitor reactions or analyze samples. googleapis.comgoogleapis.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the separation, identification, and quantitative analysis of compounds, including the assessment of purity. HPLC methods have been utilized for the quantitative determination of this compound in solutions, biological material, and air. researchgate.net

While specific details regarding HPLC for this compound's purity assessment were not extensively detailed in the search results, HPLC is a standard method for such analysis in pharmaceutical and chemical research. General HPLC methods for related compounds or in similar matrices often involve:

Using C18 stationary phases. rjpbcs.comresearchgate.netajpaonline.comresearchgate.netnih.gov

Employing mobile phases consisting of mixtures of water or buffer solutions with organic solvents like methanol or acetonitrile. rjpbcs.comresearchgate.netajpaonline.comresearchgate.netnih.govresearchgate.net

UV detection at specific wavelengths, often in the range of 220-254 nm, depending on the compound's chromophore. rjpbcs.comresearchgate.netajpaonline.comresearchgate.netnih.govresearchgate.net

These parameters are commonly optimized to achieve adequate separation, sensitivity, and accuracy for quantitative analysis and purity checks.

Optimization of Solvent Systems for Chromatographic Resolution

The optimization of solvent systems is a critical aspect of chromatographic method development, particularly in HPLC and TLC, to achieve optimal separation and resolution of the analyte from other components in the mixture. For this compound, the results of chromatographic analysis by TLC highlighted that the Rf value is dependent on the purity and qualification of the dissolvents. researchgate.netresearchgate.net This underscores the importance of solvent system composition and quality in achieving reproducible and effective separation.

In HPLC, optimizing the mobile phase composition, flow rate, and pH are key factors influencing chromatographic resolution, retention time, and peak shape. globalresearchonline.netmdpi.com Different combinations of solvents, such as methanol, acetonitrile, and water or buffer solutions, are explored to find the optimal balance of interactions between the analyte, the stationary phase, and the mobile phase. rjpbcs.comresearchgate.netajpaonline.comresearchgate.netnih.govresearchgate.net The addition of modifiers or ion-pairing agents can also be employed to improve peak shape and separation, especially for ionizable compounds. researchgate.netnih.gov

Reported solvent systems for chromatographic analysis of this compound by TLC include:

Methanol – ammonia researchgate.netresearchgate.netresearchgate.net

Benzene – methanol – acetic acid researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry for Structural Elucidation and Metabolite Profiling (Non-Human Biological Matrices)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information for structural elucidation and the identification of compounds and their metabolites. LC-MS (Liquid Chromatography-Mass Spectrometry) is a hyphenated technique that combines the separation power of HPLC with the detection and identification capabilities of MS.

While direct information on mass spectrometry specifically for this compound metabolite profiling in non-human biological matrices was not extensively found, MS and LC-MS are standard tools for structural elucidation and metabolite identification in various biological samples. google.comrfi.ac.ukmoldiscovery.com Animal blood samples, for instance, can be analyzed by liquid chromatography/mass spectrometry for metabolite levels. google.com This suggests that similar approaches would be applicable to study this compound metabolism in non-human biological matrices.

MS provides information about the molecular weight of the parent compound and its fragments, which is crucial for confirming the structure of the intact molecule and identifying the structures of its metabolites. rfi.ac.ukmoldiscovery.comanu.edu.au Techniques like MS/MS (tandem mass spectrometry) can provide more detailed fragmentation patterns, aiding in the confident identification of complex structures. moldiscovery.comnih.gov

The optimization of LC-MS methods for biological matrices often involves careful sample preparation to minimize interference, selection of appropriate chromatographic conditions for separating the analytes, and optimization of MS parameters (e.g., ionization mode, fragmentation settings) to achieve sensitivity and selectivity for the target compounds and their metabolites. nih.gov

Method Validation for Research Applications (e.g., Detection Limits, Recovery Rates)

The validation of analytical methods for this compound is crucial to ensure the reliability, accuracy, and precision of research findings. Method validation typically involves assessing parameters such as specificity, linearity, precision, accuracy (including recovery rates), limit of detection (LOD), and limit of quantitation (LOQ), often following guidelines from bodies like the ICH rjpbcs.comeuropa.eunpra.gov.my.

Several chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated for the determination of this compound in various matrices, including bulk drug, pharmaceutical formulations, and potentially biological samples for research purposes rjpbcs.comijpsonline.comresearchgate.netnih.govajpaonline.comresearchgate.net.

Validation studies for RP-HPLC methods for this compound have reported specific performance characteristics. For instance, one developed RP-HPLC method demonstrated linearity over a concentration range of 2 - 10 µg/mL for this compound, with a regression coefficient of 0.9998 rjpbcs.com. The same method reported a LOD of 0.101629 µg/mL and an LOQ of 0.307968 µg/mL rjpbcs.com. Precision was assessed through intra- and inter-assay variations, with relative standard deviations (RSD) not exceeding 2%, indicating satisfactory reproducibility rjpbcs.com. Accuracy was evaluated by determining the recovery of this compound, with mean recovery values ranging from 99.07% to 100.35% rjpbcs.com.

Another validated HPTLC method for the simultaneous quantitation of this compound dihydrochloride (B599025) and propranolol (B1214883) hydrochloride reported a percent recovery for this compound between 98% and 100.28% ijpsonline.com. The LOD for this compound in this method was found to be 3.1 ng/spot, and the LOQ was 12.05 ng/spot ijpsonline.com. Precision, measured by RSD, was between 0.69-1.02% for intra-day and 0.07-1.06% for inter-day variations ijpsonline.com.

A rapid chromatographic method for the analysis of this compound and its impurities also underwent validation according to ICH guidelines. This method, utilizing a sub-2 µm C18 column, demonstrated linearity with correlation coefficients exceeding 0.99 nih.gov. Precision studies showed RSD values ranging from 0.67% to 1.21% for a 25 µg/mL sample and 0.47% to 0.84% for a 35 µg/mL sample of this compound nih.gov. The percent recovery for this compound was between 95% and 105%, falling within the acceptable range for the method nih.gov.

A stability-indicating RP-HPLC method for the simultaneous determination of this compound and domperidone (B1670879) in tablets also provided validation data. Linearity for this compound was observed in the range of 25-75 µg/mL with a correlation coefficient of 0.999 ajpaonline.com. Accuracy was demonstrated with recoveries between 98.89% and 101.84% for this compound ajpaonline.com. The LOD and LOQ for this compound were determined to be 0.22 µg/mL and 0.68 µg/mL, respectively ajpaonline.com.

These validation studies highlight the robustness and suitability of various chromatographic techniques for the quantitative analysis of this compound in research applications, providing specific data on sensitivity and accuracy.

Table 1: Summary of Method Validation Parameters for this compound

| Method | Analyte | Linearity Range | Correlation Coefficient | LOD | LOQ | Recovery (%) | Precision (Intra-day RSD %) | Precision (Inter-day RSD %) |

| RP-HPLC rjpbcs.com | This compound | 2 - 10 µg/mL | 0.9998 | 0.101629 µg/mL | 0.307968 µg/mL | 99.07 - 100.35 | ≤ 2 | ≤ 2 |

| HPTLC ijpsonline.com | This compound Dihydrochloride | 50 - 350 ng/spot | 0.999 | 3.1 ng/spot | 12.05 ng/spot | 98 - 100.28 | 0.69 - 1.02 | 0.07 - 1.06 |

| RP-HPLC nih.gov | This compound | 15 - 40 µg/mL | > 0.99 | Not specified | Not specified | 95 - 105 | 0.67 - 1.21 (at 25 µg/mL), 0.47 - 0.84 (at 35 µg/mL) | Not specified |

| RP-HPLC ajpaonline.com | This compound | 25 - 75 µg/mL | 0.999 | 0.22 µg/mL | 0.68 µg/mL | 98.89 - 101.84 | Not specified | Not specified |

Detailed Research Findings:

Research findings from method validation studies provide critical insights into the performance characteristics of analytical techniques for this compound. For the RP-HPLC method described in reference rjpbcs.com, the low LOD and LOQ values indicate its sensitivity, making it suitable for detecting and quantifying this compound even at relatively low concentrations. The high recovery rates demonstrate the method's accuracy in extracting and measuring the analyte from the sample matrix. The low RSD values for both intra- and inter-day precision confirm the method's repeatability and intermediate precision, essential for reliable analysis over time and across different analytical runs rjpbcs.com.

Similarly, the HPTLC method ijpsonline.com offers an alternative approach with validated parameters, including specific LOD and LOQ values in nanograms per spot, relevant for this technique. The recovery and precision data further support its applicability for the quantitative analysis of this compound dihydrochloride. ijpsonline.com.

The rapid chromatographic method nih.gov highlights the development of faster analytical techniques while maintaining acceptable validation parameters, such as linearity and recovery within specified ranges. The precision data at different concentration levels provide further evidence of the method's reliability. nih.gov.

The stability-indicating RP-HPLC method ajpaonline.com not only provides typical validation parameters like linearity, LOD, LOQ, and recovery but also suggests its suitability for analyzing this compound in the presence of potential degradation products, which is important for stability studies in research. ajpaonline.com.

These detailed findings from method validation studies are fundamental for researchers to select and apply appropriate analytical techniques for their specific this compound research needs, ensuring the generation of accurate and reliable data.

Theoretical and Computational Studies on Fluacizine

Molecular Dynamics Simulations and Docking Studies for Receptor Interactions

Molecular dynamics (MD) simulations and molecular docking are pivotal computational techniques used to explore the interaction between a ligand, such as Fluacizine, and its biological targets. csic.es While specific, detailed MD and docking studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of these methods can be applied to understand its known pharmacological actions.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the interaction. csic.es Following a docking study, an MD simulation can be run to observe the behavior of the this compound-receptor complex over time, typically on the scale of nanoseconds to microseconds. This technique simulates the natural movements of atoms in the system, providing insights into the stability of the binding pose identified through docking, the flexibility of the receptor's binding pocket, and the role of solvent molecules in the interaction. These simulations can help confirm the binding mode and provide a more accurate estimation of the binding free energy.

By applying these methods, researchers could theoretically analyze how the unique trifluoromethyl group and the diethylaminopropionyl side chain of this compound contribute to its binding affinity and selectivity for various receptors, thus providing a molecular basis for its complex pharmacological profile.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. mdpi.comnih.gov While comprehensive DFT studies specifically on the this compound molecule are limited, research on its core structure, 2-(trifluoromethyl)phenothiazine (B42385) (TFMP), provides significant insights.

DFT computations on TFMP derivatives have been used to determine key thermochemical parameters that describe the molecule's reactivity. mdpi.com These parameters include:

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. A lower BDE for a particular bond (e.g., an O-H bond in a hydroxylated metabolite) suggests it is more susceptible to cleavage, which is relevant for understanding antioxidant activity or metabolic pathways. mdpi.com

Ionization Potential (IP): The energy required to remove an electron from the molecule. This relates to the molecule's ability to act as an electron donor in chemical reactions. mdpi.com

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. This parameter is crucial for understanding interactions involving proton transfer. mdpi.com

Electron Transfer Enthalpy (ETE): Describes the enthalpy change associated with the transfer of an electron. mdpi.com

Studies on TFMP derivatives show how different substituents on the phenothiazine (B1677639) ring system influence these electronic properties. mdpi.comresearchgate.net The trifluoromethyl group (CF3) at the C2 position is a strong electron-withdrawing group, which significantly impacts the electron distribution across the entire phenothiazine ring system. This influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to its chemical reactivity and ability to participate in charge-transfer interactions with biological receptors.

The table below presents theoretical data calculated for various TFMP derivatives, illustrating how quantum chemical methods are used to quantify molecular properties. Although this compound is not listed, the data for related compounds demonstrate the type of information that can be obtained.

| Compound | Parameter | Calculated Value (kJ/mol) | Method |

|---|---|---|---|

| Fluphenazine (B1673473) (FLU) | BDE | 355.9 | DFT |

| Fluphenazine (FLU) | IP | 503.2 | DFT |

| Fluphenazine (FLU) | PDE | 1236.4 | DFT |

| HEE-FLU | BDE | 357.2 | DFT |

| HEE-FLU | IP | 497.8 | DFT |

| HEE-FLU | PDE | 1235.3 | DFT |

| APh-FLU | BDE | 457.9 | DFT |

| APh-FLU | IP | 535.9 | DFT |

| APh-FLU | PDE | 1246.9 | DFT |

In Silico Predictions of Pharmacological Activities and Interaction Profiles

In silico methods are computational approaches used in the early stages of drug discovery to predict the pharmacological properties of a compound, including its potential therapeutic effects and its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.gov QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like phenothiazines, a QSAR model could be developed using a dataset of known analogues and their measured affinities for a specific receptor. By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), the model can predict the activity of new or untested compounds like this compound. Such a model could help identify which structural features of this compound are most important for its activity at different targets and guide the design of new analogues with improved potency or selectivity.

While specific, published in silico pharmacological profiles for this compound are scarce, these computational strategies represent standard approaches in modern drug development that could be readily applied to provide a comprehensive theoretical assessment of its drug-like properties and biological activities. mdpi.com

Applications of Fluacizine As a Research Tool and Chemical Probe

Utilization in Neuropharmacological Research Models (Non-Human)

In the field of neuropharmacology, non-human research models are indispensable for investigating the underlying biology of psychiatric and neurological disorders. Fluacizine has been utilized as a research tool in such models to explore the mechanisms of antidepressant and anxiolytic activities. Animal models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are standard assays for screening potential antidepressant compounds. researchgate.netresearchgate.netyoutube.com In these tests, the immobility of the animal is interpreted as a state of behavioral despair, analogous to depressive symptoms in humans. researchgate.netyoutube.com The administration of antidepressant drugs typically reduces this immobility time. youtube.com

While direct studies detailing the effects of this compound in these specific models are not extensively documented in recent literature, its known mechanism as a monoamine oxidase inhibitor (MAOI) provides a strong rationale for its use as a reference compound in such research. nih.gov MAOIs are a well-established class of antidepressants, and therefore, this compound can serve as a tool to validate these models or to explore the nuances of monoaminergic modulation in depressive-like states. For instance, a compound with a novel mechanism of action could be compared against this compound to determine if it operates through a similar or different pathway.

Moreover, in animal models of anxiety, such as the elevated plus-maze or open field test, this compound can be employed to investigate the role of monoamine systems in anxiety-related behaviors. nih.govresearchgate.net By observing the behavioral changes in rodents following the administration of this compound, researchers can gain insights into how the modulation of serotonin, norepinephrine (B1679862), and dopamine (B1211576) levels affects anxiety. nih.gov

| Animal Model | Behavioral Endpoint | Relevance to this compound as a Research Tool |

| Forced Swim Test (FST) | Immobility Time | To investigate antidepressant-like effects and the role of monoamine oxidase inhibition. |

| Tail Suspension Test (TST) | Immobility Time | A secondary model to confirm antidepressant-like activity and mechanism of action. |

| Elevated Plus Maze (EPM) | Time spent in open arms | To explore anxiolytic properties and the involvement of monoaminergic systems in anxiety. |

| Open Field Test (OFT) | Center vs. periphery time | To assess anxiety levels and locomotor activity, distinguishing anxiolytic from sedative effects. |

Role in the Elucidation of Biochemical Pathways and Mechanisms

This compound's primary value as a chemical probe stems from its interaction with specific molecular targets, which allows researchers to elucidate complex biochemical pathways. Its most notable mechanisms of action are the inhibition of monoamine oxidase and its potential interactions with sigma receptors.

Monoamine Oxidase Inhibition:

Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.govnih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and are targeted by different inhibitors. criver.com this compound acts as an inhibitor of MAO, thereby increasing the synaptic availability of these neurotransmitters. This property makes it an excellent tool for studying the downstream effects of elevated monoamine levels. For example, researchers can use this compound to investigate how sustained increases in monoaminergic tone affect receptor expression, second messenger systems, and neural circuit activity.

| Compound | MAO-A Inhibition (Ki) | MAO-B Inhibition (Ki) | Selectivity |

| Clorgyline | Low nM range | High nM range | MAO-A selective |

| Selegiline | High nM range | Low nM range | MAO-B selective |

| Tranylcypromine | Micromolar range | Micromolar range | Non-selective |

| This compound | Data not available | Data not available | Reported as MAOI |

Sigma Receptor Interaction:

| Compound | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) |

| Haloperidol (B65202) | ~3-4 | ~16-50 |

| SA4503 | 4.6 | 63.1 |

| (+)-Pentazocine | ~3-9 | >10,000 |

| This compound | Data not available | Data not available |

Contribution to the Study of Phenothiazine-Related Pharmacologies Beyond Antipsychotic Activity

By comparing the effects of this compound with those of other phenothiazines that are potent D2 antagonists but weak or inactive as MAOIs (e.g., chlorpromazine), researchers can isolate the pharmacological consequences of MAO inhibition within the context of the phenothiazine (B1677639) structure. For example, such comparative studies can help to determine whether the antidepressant effects of this compound are solely due to its MAO inhibitory properties or if the phenothiazine backbone contributes to this activity through other mechanisms.

Furthermore, this comparative approach can shed light on the structural modifications that differentiate the pharmacological actions of phenothiazine derivatives. By systematically altering the side chains and ring substitutions of the phenothiazine core and observing the resulting changes in activity (e.g., antipsychotic vs. antidepressant), a more comprehensive structure-activity relationship (SAR) can be established. This contributes to a deeper understanding of phenothiazine pharmacology and can guide the design of new compounds with more specific therapeutic actions.

| Compound | Primary Mechanism | Primary Therapeutic Use | Research Application in Comparative Studies |

| This compound | MAO Inhibition | Antidepressant | Investigating non-dopaminergic mechanisms of phenothiazines. |

| Chlorpromazine | D2 Receptor Antagonism | Antipsychotic, Antiemetic | A benchmark for typical antipsychotic activity and side effects. nih.govnih.gov |

| Fluphenazine (B1673473) | D2 Receptor Antagonism | Antipsychotic | Studying the effects of potent D2 blockade. drugs.com |

Future Directions and Emerging Avenues in Fluacizine Research

Development of Novel Fluacizine-Derived Chemical Probes

To unravel the complex pharmacology of this compound, the development of sophisticated chemical probes is a promising future direction. These tools are designed to identify and validate the molecular targets of this compound and to elucidate its mechanism of action with high precision. The design of such probes involves chemically modifying the this compound scaffold to incorporate specific functionalities without significantly altering its inherent pharmacological properties.

Key strategies in the development of this compound-derived probes include the synthesis of analogs with photoreactive groups and bioorthogonal handles. unimi.it Photoreactive moieties, such as diazirines or benzophenones, can be integrated into the this compound structure. unimi.it Upon photoactivation, these groups form covalent bonds with nearby interacting proteins, allowing for the capture and subsequent identification of direct binding partners. unimi.it

Furthermore, the incorporation of bioorthogonal handles, like terminal alkynes or azides, enables the use of click chemistry for the visualization and enrichment of this compound-protein complexes. nih.gov These handles allow for the attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis. mskcc.org The synthesis of such probes would be a critical step in mapping the interactome of this compound within a cellular context. nih.gov

The table below outlines potential chemical probes derived from this compound and their applications in target identification.

| Probe Type | Functional Group | Application | Potential Advantage |

| Photoaffinity Probe | Diazirine or Benzophenone | Covalent labeling of target proteins for identification by mass spectrometry. unimi.it | Captures both high and low-affinity interactions. |

| Biotinylated Probe | Biotin | Affinity-based pulldown of target proteins for proteomic analysis. nih.gov | Enables enrichment of target proteins from complex cellular lysates. |

| Fluorescent Probe | Fluorophore (e.g., FITC) | Visualization of subcellular localization of this compound targets via microscopy and flow cytometry. mskcc.org | Provides spatial and temporal information on drug-target engagement. |

| Alkyne- or Azide-tagged Probe | Terminal Alkyne or Azide | Bioorthogonal ligation with reporter molecules for various downstream applications. unimi.it | Offers high specificity and compatibility with living systems. |

These novel chemical tools will be instrumental in moving beyond the currently understood pharmacology of this compound to uncover new targets and pathways, potentially opening up new therapeutic applications. mskcc.org

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's mechanism of action requires a shift from a single-target focus to a broader systems-level perspective. frontiersin.org Systems biology approaches, which integrate multi-omics data, offer a powerful platform to dissect the complex biological networks perturbed by this compound. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound alters global gene expression patterns. longdom.org Techniques like RNA-sequencing (RNA-Seq) can identify genes that are up- or downregulated following this compound treatment, providing insights into the cellular pathways and biological processes affected. nih.gov For instance, transcriptomic analysis could uncover novel signaling pathways modulated by this compound, contributing to its therapeutic effects. nih.gov

Proteomics, the large-scale study of proteins, provides a complementary layer of information by quantifying changes in protein abundance and post-translational modifications. longdom.org Mass spectrometry-based proteomics can identify the protein targets of this compound and characterize the downstream effects on protein networks. longdom.org Integrating transcriptomic and proteomic data can offer a more complete picture of the cellular response to this compound, bridging the gap between gene expression changes and functional protein outcomes. nih.gov

Network pharmacology is another key component of a systems biology approach. By constructing and analyzing protein-protein interaction networks, researchers can identify key nodes and modules that are targeted by this compound. nih.gov This can help to elucidate the synergistic effects of this compound on multiple targets and pathways, providing a more holistic understanding of its pharmacological action. nih.gov

The table below summarizes how different systems biology approaches can be applied to this compound research.

| Systems Biology Approach | Technology/Method | Information Gained | Potential Insight |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Global gene expression profiling. nih.gov | Identification of this compound-responsive genes and pathways. |

| Proteomics | Mass Spectrometry (MS) | Global protein expression and post-translational modification analysis. longdom.org | Identification of direct and indirect protein targets and signaling cascades. |

| Metabolomics | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Comprehensive analysis of small molecule metabolites. | Understanding of this compound's impact on cellular metabolism. |

| Network Pharmacology | Computational Modeling | Construction and analysis of drug-target-disease networks. nih.gov | Elucidation of polypharmacological effects and synergistic mechanisms. |

By integrating these multi-omics datasets, a more comprehensive and predictive model of this compound's mechanism of action can be developed, paving the way for more rational drug development and personalized medicine applications. frontiersin.org

Exploration of Environmental Fate and Analytical Method Refinements for Ecological Studies

With the increasing concern over the environmental impact of pharmaceuticals, understanding the environmental fate of this compound is a critical area of future research. caryinstitute.org Pharmaceuticals can enter the environment through various pathways, including wastewater treatment plant effluents and agricultural runoff, potentially posing risks to aquatic and terrestrial ecosystems. researchgate.net

The environmental fate of a compound is determined by its persistence, mobility, and transformation in different environmental compartments such as water, soil, and sediment. wisconsin.edu For this compound, key processes to investigate include its potential for biodegradation, photodegradation, and sorption to soil and sediment particles. wisconsin.edu Its chemical structure suggests that it may be moderately persistent in the environment.

To conduct meaningful ecological studies, robust and sensitive analytical methods for the detection and quantification of this compound and its potential metabolites in environmental matrices are essential. nih.gov Current analytical techniques for pharmaceutical analysis in environmental samples often rely on a combination of solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). eurofins.comresearchgate.net

Refinements to these methods will be necessary to achieve the low detection limits required for environmental monitoring. cdc.gov This may involve the development of novel SPE sorbents with higher selectivity for this compound, as well as the optimization of LC-MS/MS parameters for enhanced sensitivity and specificity. researchgate.net

The table below details the analytical methods that could be refined for ecological studies of this compound.

| Analytical Technique | Application | Potential Refinement | Benefit |

| Solid-Phase Extraction (SPE) | Sample pre-concentration and cleanup from water and soil extracts. eurofins.com | Development of molecularly imprinted polymers (MIPs) as selective sorbents. | Increased selectivity and reduced matrix effects. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of this compound and its metabolites in environmental samples. researchgate.net | Use of high-resolution mass spectrometry (HRMS) for unequivocal identification. | Improved accuracy and confidence in analytical results. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile transformation products. cdc.gov | Derivatization to improve volatility and thermal stability. | Expanded scope of detectable analytes. |

By developing and validating these refined analytical methods, researchers will be better equipped to assess the occurrence, fate, and potential ecological risks of this compound in the environment. This knowledge is crucial for developing strategies to mitigate any potential adverse effects on ecosystems. researchgate.net

Q & A

Q. What analytical techniques are recommended for Fluacizine identification in forensic or pharmacological samples?

this compound identification involves a combination of methods:

- Color reactions : this compound reacts with alkaloid reagents (e.g., Dragendorff's reagent) to produce distinct color changes (yellow-orange), with detection limits as low as 1 µg .

- Thin-layer chromatography (TLC) : Silica gel plates with solvent systems like methanol-ammonia (200:3) or benzene-methanol-acetic acid (14:4:1) yield optimal separation. Rf values range from 0.35 to 0.85, depending on solvent purity .

- UV-spectrophotometry : Peak absorption at 256 nm in phosphate buffer (pH 7.6) provides reliable quantification within 5–30 mg/mL, adhering to the Beer-Lambert law .

Q. What are the optimal conditions for TLC analysis of this compound?

Q. How is this compound quantified using UV-spectrophotometry in biological matrices?

Q. What physicochemical properties of this compound impact experimental design?

- Solubility : Highly soluble in methanol, ethanol, and chloroform; poorly soluble in water .

- Stability : Degrades under light exposure (samples require dark storage) and at temperatures exceeding 166°C .

Advanced Research Questions

Q. How can protein interference in this compound analysis of biological samples be mitigated?

- Gel chromatography : Use Sephadex G-25 (100–300 mm) with phosphate buffer (pH 7.6) to separate this compound from proteins. This compound elutes in fractions 13–22, while proteins exit earlier .

- Validation : Confirm purity via UV-spectrophotometry post-chromatography, as direct analysis is unreliable due to residual protein contamination .

Q. How should researchers resolve contradictions between UV-spectrophotometric and chromatographic quantification data?

- Cross-validation : Compare results from TLC (screening) and UV-spectrophotometry (quantification). Discrepancies may arise from matrix effects (e.g., solvent impurities or pH variations) .

- Matrix-matched standards : Prepare calibration curves in the same solvent/buffer as samples to minimize interference .

Q. What methodological considerations are critical for this compound extraction from air samples?

Q. How can multiple analytical methods be combined to enhance this compound detection accuracy?

Q. What statistical approaches validate this compound analytical methods?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.